molecular formula C2H5BrNaO3S+ B119035 Sodium 2-bromoethanesulfonate CAS No. 4263-52-9

Sodium 2-bromoethanesulfonate

Cat. No. B119035
CAS RN: 4263-52-9
M. Wt: 211.01 g/mol
InChI Key: HNFOAHXBHLWKNF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-bromoethanesulfonate is a compound that has been studied for its potential in various chemical syntheses. It is a versatile reagent that can be used to create a wide range of heterocyclic compounds, which are of significant interest in pharmaceutical chemistry due to their biological activities. The compound has been utilized in the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, such as morpholines and benzoxazepines, by reacting with 1,2-/1,3-aminoalcohols . Additionally, it has been used to synthesize sodium-2-(N-hexadecyl) amino ethyl sulfonate, a compound with potential application properties .

Synthesis Analysis

The synthesis of sodium 2-bromoethanesulfonate derivatives has been explored in several studies. For instance, sodium-2-(N-hexadecyl) amino ethyl sulfonate was synthesized from hexadecyl amine and sodium 2-bromoethyl sulfonate under optimized conditions, achieving a high yield and purity . The synthesis of 2-(2-Aminoethanesulfonic sodium salts)-4,6-dichloro-1,3,5-triazine from cyanuric chloride and taurine also demonstrates the reactivity of sodium 2-bromoethanesulfonate derivatives in nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of bromoethyl sulfonium salts, closely related to sodium 2-bromoethanesulfonate, has been analyzed using experimental and theoretical charge density studies. These studies have provided insights into the stereochemistry and electron density topology of the sulfonium group, which is crucial for understanding the reactivity of these molecules .

Chemical Reactions Analysis

Sodium 2-bromoethanesulfonate and its derivatives participate in a variety of chemical reactions. For example, bromoethyl sulfonium salts have been used as annulation agents to form heterocyclic compounds with good-to-excellent yields . The reactivity of 2-bromoethanesulfonyl bromide, a related compound, with tricyclic compounds has been studied, revealing a radical mechanism for the addition reactions and subsequent transformations to vinyl sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 2-bromoethanesulfonate derivatives are influenced by their molecular structure. The charge density analysis of bromoethyl sulfonium salts has shown that the hydrogen atoms on the carbon atom bound to sulfur are more acidic, which affects the molecule's reactivity . The water solubility of sodium 2-mercaptoethanesulfonate, another derivative, is enhanced due to its sulfonate group, which is beneficial for its potential use as a prodrug . The crystal structure of sodium 2-mercaptoethanesulfonate monohydrate has been determined, revealing a distorted octahedral coordination geometry around the sodium ion, which is important for understanding its solubility and reactivity .

Scientific Research Applications

Protein Modification

Sodium 2-bromoethanesulfonate is used for the alkylation of cysteine residues in proteins. This modification is performed under mild conditions, ensuring complete modification without side reactions. The resulting S-sulfoethylated proteins are comparable to other modified proteins in solubility properties and ion exchange chromatography behavior. Importantly, S-sulfoethylcysteine is stable during acid hydrolysis, making S-sulfoethylated peptides suitable for automatic Edman degradation, which is beneficial for protein sequencing due to reduced losses during extraction (Niketić, Thomsen, & Kristiansen, 1974).

Inhibition in Methanogenesis

Sodium 2-bromoethanesulfonate acts as an inhibitor of methanogenesis. It has been observed to inhibit the reductive dechlorination of chloroethenes in enrichment cultures in the absence of methanogenic archaea. This property has implications for understanding microbial activities in various environments, including the inhibition of methane production in microbial fuel cells (Loffler, Ritalahti, & Tiedje, 1997).

Selective Agent for Mutant Isolation

This compound has been used as a selective agent for isolating resistant mutants of Methanosarcina, a genus of methanogens. Exposure to sodium 2-bromoethanesulfonate has led to the development of cultures resistant to higher concentrations of the compound. This resistance is inheritable and specific, not conferring resistance to other halomethane compounds (Smith & Mah, 2005).

Impact on Environmental Microbiology

In environmental microbiology, sodium 2-bromoethanesulfonate has been shown to affect bacterial populations in certain cultures. For instance, long-term exposure altered the bacterial community structure in an anaerobic enrichment culture that reductively dechlorinated trichloroethene (TCE), demonstrating its influence on microbial community dynamics (Chiu & Lee, 2001).

Bioelectrochemical Systems

In bioelectrochemical systems, sodium 2-bromoethanesulfonate has been reported to degrade, particularly under aerobic conditions such as in microbial fuel cells. This degradation is linked to the release of bromide into the medium, providing insights into the chemical stability and interactions of sodium 2-bromoethanesulfonate in different microbial environments (Rago, Guerrero, Baeza, & Guisasola, 2015).

Fuel Cell Membranes

In the development of proton-conducting fuel cell membranes, polysulfones carrying pendant alkyl side-chains with terminal sulfonic acid units have been synthesized using sodium 2-bromoethanesulfonate. These modified polymers show high proton conductivity, essential for fuel cell applications (Karlsson & Jannasch, 2004).

Safety And Hazards

Sodium 2-bromoethanesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

sodium;2-bromoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOAHXBHLWKNF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26978-65-4 (Parent)
Record name Ethanesulfonic acid, 2-bromo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4063379
Record name Ethanesulfonic acid, 2-bromo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-bromoethanesulfonate

CAS RN

4263-52-9
Record name Ethanesulfonic acid, 2-bromo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-bromo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2-bromo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-bromoethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-bromoethanesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 2-bromoethanesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 2-bromoethanesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 2-bromoethanesulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 2-bromoethanesulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 2-bromoethanesulfonate

Citations

For This Compound
464
Citations
V NIKETIC, J Thomsen… - European Journal of …, 1974 - researchgate.net
… Solid sodium 2-bromoethanesulfonate (4-20 rnol per mol dithiothreitol) was then added to … The amount of sodium 2-bromoethanesulfonate was calculated relative to the total amount of …
Number of citations: 19 www.researchgate.net
P Kosse, M Lübken, M Wichern - Environmental Technology & Innovation, 2016 - Elsevier
… In order to enhance the process of acidification the inhibitory effect of sodium 2-bromoethanesulfonate (BES) on the activity of methanogens was evaluated. An optimal inhibition …
Number of citations: 26 www.sciencedirect.com
MR Smith - Journal of bacteriology, 1983 - Am Soc Microbiol
… 2-Bromoethanol and 3-bromopropionate were purchased from Eastman Organic Chemicals, Rochester, NY Sodium 2-mercaptoethanesulfonate and sodium 2-bromoethanesulfonate …
Number of citations: 72 journals.asm.org
MR Smith, RA Mah - Current Microbiology, 1981 - Springer
… Effect of sodium 2-bromoethanesulfonate (BES) and coenzyme M on methanogenesis from 125 mM methanol by Methanosarcina strain 227. (A) 24/~M BES (O), 24/xM BES plus 240 /…
Number of citations: 55 link.springer.com
EF Landau, WF Whitmore, P Doty - Journal of the American …, 1946 - ACS Publications
The kinetics of the reactions of various alkyl halides with hydroxide ion1 2 has been the subject of intensive and fruitful investigation, especially by the Hughes-Ingold group, for more …
Number of citations: 3 pubs.acs.org
Y Chen, J Tang, H Wang, X Pan, L Liu… - Available at SSRN … - papers.ssrn.com
… methanogenesis by sodium 2-bromoethanesulfonate … Abstract: Sodium 2-bromoethanesulfonate (2-BES) as a specific … (MES); Sodium 2-bromoethanesulfonate; Methanogenic 29 …
Number of citations: 1 papers.ssrn.com
HC Liang, SK Das, JR Galvan, SM Sato, Y Zhang… - Green …, 2005 - pubs.rsc.org
… Additionally, the new synthetic route utilizes selective conjugate addition reactions instead of unselective alkylation reactions using sodium 2-bromoethanesulfonate or similar …
Number of citations: 23 pubs.rsc.org
SG Kostryukov, YY Masterova - Russian Journal of Organic Chemistry, 2020 - Springer
… Sodium 2-bromoethanesulfonate was obtained by treatment of an excess of 1,2-… A mixture of 21.1 g (0.1 mol) of sodium 2-bromoethanesulfonate, 51.7 g (0.12 mol) of PBr 5 , and 150 mL …
Number of citations: 3 link.springer.com
S Mayr, D Günther, B Jaun… - … Section E: Structure …, 2008 - scripts.iucr.org
… Whereas the biosynthesis of coenzyme M starts by sulfitation of phosphoenolpyruvate (Graham et al., 2002), the chemical synthesis begins from sodium 2-bromoethanesulfonate and …
Number of citations: 1 scripts.iucr.org
T Asano, T Okada - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
Kinetic effect of pressure on the reaction of hydroxide ion with 2-bromoethanesulfonate was studied. The reaction was moderately accelerated by pressure and the activation volumes …
Number of citations: 4 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.